

Application Notes and Protocols: SB-633825 Endothelial Cell Tube Formation Assay

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Compound of Interest		
Compound Name:	SB-633825	
Cat. No.:	B610716	Get Quote

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These application notes provide a detailed protocol for assessing the anti-angiogenic potential of **SB-633825** using an in vitro endothelial cell tube formation assay. This assay is a cornerstone for studying the mechanisms of angiogenesis and for the preliminary screening of potential inhibitory compounds.

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing, and in pathological conditions like tumor growth.[1][2][3] The angiopoietin (Ang)/Tie2 kinase signaling pathway is a key regulator of this process, making it an attractive target for anti-angiogenic therapies.[4] SB-633825 is a potent, ATP-competitive inhibitor of the TIE2 receptor tyrosine kinase, and also targets LOK (STK10) and BRK.[4][5] By inhibiting TIE2, SB-633825 can disrupt the signaling cascade that leads to endothelial cell migration, proliferation, and differentiation into capillary-like structures. [2][4][6]

The endothelial cell tube formation assay offers a rapid and quantifiable method to evaluate the effects of compounds like **SB-633825** on the ability of endothelial cells to form three-dimensional, tube-like structures when cultured on a basement membrane extract (BME), such as Matrigel®.[1][7] This process mimics the later stages of in vivo angiogenesis.

Quantitative Data Summary



While specific quantitative data for **SB-633825** in an endothelial cell tube formation assay is not readily available in the public domain, its known biochemical potency against its primary kinase targets provides a strong rationale for its anti-angiogenic activity. Researchers can use the protocol below to generate such data. Below is a summary of the known inhibitory concentrations (IC50) of **SB-633825** against its targets and a template for recording experimental data from the tube formation assay.

Table 1: Biochemical Potency of SB-633825

Target Kinase	IC50 (nM)		
TIE2	3.5		
LOK (STK10)	66		
BRK (PTK6)	150		
Data sourced from Elkins JM, et al. Nat Biotechnol. 2016.[4][5]			

Table 2: Experimental Data Template for Tube Formation Assay

SB-633825 Conc. (nM)	Total Tube Length (μm)	Number of Junctions	Number of Loops/Meshes
0 (Vehicle Control)	_		
1	_		
10	_		
100	_		
1000	_		

Experimental Protocols

This protocol is adapted from standard endothelial cell tube formation assay methodologies.[1] [8][9][10] It is optimized for a 24-well plate format but can be scaled for other formats.



Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line (e.g., HMEC-1, 3B-11).[1][9]
- Endothelial Cell Growth Medium (e.g., EGM-2).
- Basement Membrane Extract (BME), Growth Factor Reduced (e.g., Matrigel® or Geltrex™).
 [9][11]
- SB-633825 (to be dissolved in DMSO to create a stock solution).
- Fetal Bovine Serum (FBS).
- Trypsin-EDTA solution.
- Phosphate Buffered Saline (PBS), Ca2+/Mg2+ free.
- Calcein AM (for fluorescent visualization).[1][9]
- Dimethylsulfoxide (DMSO).
- Pre-chilled sterile pipette tips and 24-well tissue culture plates.

Protocol:

Part 1: Preparation

- Thaw BME: Thaw the BME solution overnight on ice in a 4°C refrigerator.[9][11][12] It is critical to keep the BME on ice at all times to prevent premature gelation.[8][9]
- Prepare SB-633825 Stock: Prepare a concentrated stock solution of SB-633825 in DMSO.
 Further dilute the stock solution in endothelial cell basal medium to create working concentrations. The final DMSO concentration in the assay should not exceed 0.1% to avoid solvent-induced cytotoxicity.
- Cell Culture: Culture HUVECs in Endothelial Cell Growth Medium until they reach approximately 80-90% confluency.[12] Passage cells as needed, but use cells from earlier



passages for optimal results.

Part 2: Assay Procedure

- Coat Plates with BME:
 - Pre-chill a 24-well plate and pipette tips at 4°C for at least 30 minutes.[1][7]
 - Using a pre-chilled pipette tip, add 250 μL of the thawed BME solution to each well of the
 24-well plate.[1][7] Ensure the entire bottom of the well is evenly coated.
 - Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify into a gel.[1][9]
- Prepare Cell Suspension:
 - Wash the confluent HUVEC monolayer with PBS.
 - Harvest the cells using Trypsin-EDTA. Neutralize the trypsin with medium containing FBS.
 - Centrifuge the cell suspension at 200 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in basal medium with 1-2% FBS.[10]
 - Count the cells and adjust the concentration to 1.5 x 10⁵ to 2.5 x 10⁵ cells/mL.
- Cell Seeding and Treatment:
 - Prepare cell suspensions containing the desired final concentrations of SB-633825 (and a vehicle control with DMSO).
 - Gently add 300 μL of the cell suspension on top of the solidified BME gel in each well.
 - Incubate the plate at 37°C in a 5% CO2 humidified incubator for 4-18 hours.[8][10] Tube formation typically begins within 2-4 hours and may start to degrade after 18 hours.[1][7]

Part 3: Visualization and Quantification

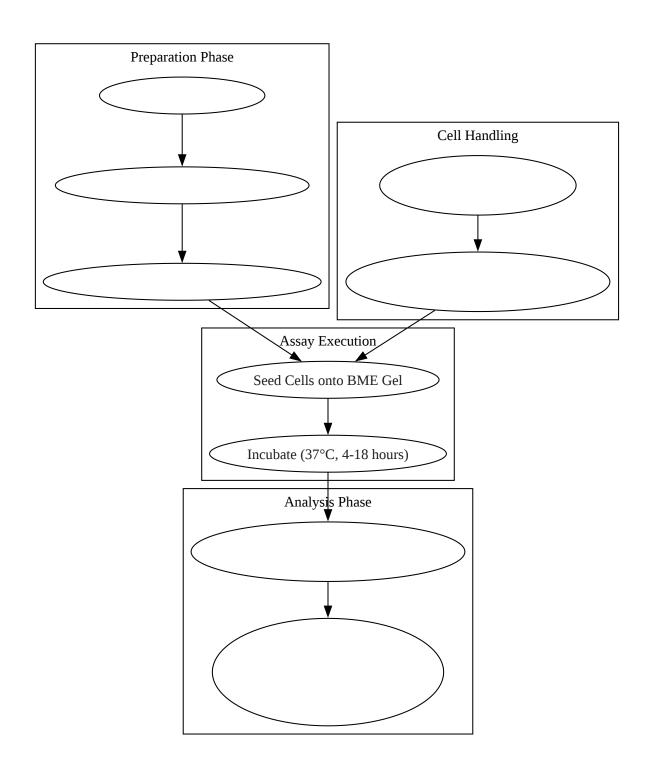
Microscopy:



- Carefully observe the formation of capillary-like networks using an inverted phase-contrast microscope at various time points.
- Capture images from several representative fields for each well.
- Fluorescent Staining (Optional but Recommended):
 - For more robust quantification, cells can be pre-labeled with Calcein AM before seeding or stained after tube formation.[1][9]
 - To stain after formation, carefully remove the medium and wash the wells with PBS.
 - $\circ~$ Add 300 µL/well of 2-8 µg/mL Calcein AM in HBSS or PBS and incubate for 30-45 minutes at 37°C.[1][9]
 - Wash the wells again with PBS and visualize using a fluorescence microscope.
- · Quantification:
 - Quantify the extent of tube formation by measuring parameters such as the total tube length, the number of junctions (nodes), and the number of loops (meshes) using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).[7]

Visualizations





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Caption: The TIE2 signaling pathway and the inhibitory action of SB-633825.



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